3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide
Description
Contextualizing Benzamide (B126) Derivatives in Contemporary Chemical Biology and Medicinal Chemistry
Benzamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities. nih.gov This class of compounds is characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. walshmedicalmedia.com Numerous clinically approved drugs feature the benzamide core, highlighting its significance as a privileged structure in drug discovery. These derivatives have been successfully developed as antipsychotics, antiemetics, and prokinetic agents. walshmedicalmedia.com The exploration of novel benzamide analogues continues to be a vibrant area of research, with scientists seeking to develop new therapeutic agents with improved efficacy and safety profiles. nih.gov
Significance of Cyclopropylmethyl Moieties in Ligand Design and Pharmacophore Development
The incorporation of a cyclopropylmethyl group into a molecule can have profound effects on its biological properties. This small, strained ring system is not merely a passive linker but an active contributor to a compound's pharmacodynamic and pharmacokinetic profile. The cyclopropyl (B3062369) group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.com Its rigid nature can also confer a favorable conformation for binding to a biological target, potentially increasing potency. scientificupdate.com Furthermore, the unique electronic properties of the cyclopropane (B1198618) ring can influence interactions with target proteins. In ligand design, the cyclopropylmethyl moiety is often employed to explore the steric and electronic requirements of a binding pocket, making it a valuable tool in pharmacophore development. scientificupdate.com
Historical Perspectives on Related Benzamide and Cyclopropyl Amide Scaffolds
The journey of benzamide and cyclopropyl amide scaffolds in medicinal chemistry is a rich one, dating back several decades. The discovery of the biological activity of simple benzamides spurred the synthesis and evaluation of a vast number of derivatives. Early research in this area laid the foundation for the development of important drugs. Similarly, the unique properties of the cyclopropane ring have long been recognized by chemists. The incorporation of cyclopropyl amides into medicinal chemistry programs has led to the discovery of potent and selective therapeutic agents. The historical success of these individual scaffolds provides a strong precedent for the investigation of hybrid structures such as 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide, as researchers continue to build upon this legacy of innovation.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-10(3-2-4-11(8)13)12(15)14-7-9-5-6-9/h2-4,9H,5-7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUHEKQGKQLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Amino N Cyclopropylmethyl 2 Methylbenzamide
Retrosynthetic Analysis of the 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide Core
A retrosynthetic analysis of this compound suggests a straightforward and convergent synthetic approach. The most logical disconnection is at the amide bond, which is a common and reliable bond-forming reaction in organic synthesis. This disconnection yields two key synthons: a 3-amino-2-methylbenzoyl derivative (a carboxylic acid or its activated form) and cyclopropylmethanamine.
This approach is advantageous as it allows for the independent synthesis and purification of the two primary building blocks, which can then be coupled in the final step of the synthesis. This strategy is widely employed in the synthesis of N-substituted benzamides due to its efficiency and the commercial availability or straightforward preparation of the required precursors.
Synthesis of Key Intermediates
The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts. This section outlines the synthetic routes to the key intermediates: 3-amino-2-methylbenzoic acid derivatives and cyclopropylmethanamine precursors.
Several synthetic routes have been established for the preparation of 3-amino-2-methylbenzoic acid. A common and effective method involves the reduction of the corresponding nitro compound, 2-methyl-3-nitrobenzoic acid. This transformation can be achieved using various reducing agents and catalytic systems.
One widely used method is catalytic hydrogenation. This involves reacting 2-methyl-3-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst. The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, and proceeds under a hydrogen atmosphere. A patent describes a method for preparing 3-amino-2-methylbenzoic acid by salifying 3-nitro-2-methylbenzoic acid and then carrying out liquid-phase catalytic hydrogenation, which boasts a high yield of over 95% and product purity of over 99%.
Another approach to synthesizing 3-amino-2-methylbenzoic acid starts from more readily available materials like m-xylene. This multi-step process involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by oxidation to yield 3-methyl-2-chlorobenzoic acid. The final step is an ammoniation reaction under alkaline conditions to introduce the amino group and afford the desired product.
| Starting Material | Key Reagents and Conditions | Product |
| 2-Methyl-3-nitrobenzoic acid | H₂, Pd/C or Nickel catalyst | 3-Amino-2-methylbenzoic acid |
| m-Xylene | 1. Cl₂, catalyst 2. Oxidant 3. NH₃, base | 3-Amino-2-methylbenzoic acid |
A common method involves the reduction of cyclopropanecarbonitrile (B140667). This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. Alternatively, catalytic hydrogenation with catalysts like Raney nickel under a hydrogen atmosphere can also be employed.
Another synthetic pathway starts with cyclopropanecarboxaldehyde. This aldehyde can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for instance with sodium in ethanol or through catalytic hydrogenation, yields cyclopropylmethanamine.
Amide Bond Formation Strategies for this compound
The final and crucial step in the synthesis of this compound is the formation of the amide bond between 3-amino-2-methylbenzoic acid and cyclopropylmethanamine. This transformation is typically achieved through the use of coupling reagents that activate the carboxylic acid group, facilitating its reaction with the amine.
Direct amidation of a carboxylic acid and an amine is generally not feasible without an activating agent due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives help to suppress side reactions and minimize racemization if chiral centers are present.
Another class of highly effective coupling reagents are uronium or phosphonium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high efficiency and is often used for more challenging couplings.
The general mechanism for carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide (B86325) (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, with an additive like HOBt to form an activated ester. This activated ester is less prone to side reactions and readily reacts with the amine to form the desired amide bond.
| Coupling Reagent | Additive | Key Features |
| EDC | HOBt or HOAt | Commonly used, cost-effective, suppresses side reactions. |
| HATU | - | Highly efficient, suitable for difficult couplings. |
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
Solvent: The choice of solvent is important to ensure that all reactants and reagents are soluble. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (MeCN).
Temperature: Amide coupling reactions are often carried out at room temperature. However, for less reactive substrates or to minimize side reactions, the temperature may be lowered to 0 °C. In some cases, gentle heating may be required to drive the reaction to completion.
Stoichiometry: The stoichiometry of the coupling reagents and the base (if required) can significantly impact the reaction outcome. Typically, a slight excess of the coupling reagent and the amine may be used to ensure complete conversion of the carboxylic acid. A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acid formed during the reaction and to facilitate the coupling process.
A systematic approach to optimization would involve screening different combinations of coupling reagents, additives, solvents, and temperatures to identify the conditions that provide the highest yield and purity of this compound. Purification of the final compound is typically achieved through techniques such as column chromatography or recrystallization.
Regioselective Functionalization and Derivatization of the Benzene (B151609) Ring
The presence of three distinct substituents on the benzene ring of this compound—an amino group, a methyl group, and an amide group—offers numerous possibilities for regioselective functionalization. The interplay of the electronic and steric effects of these groups governs the reactivity and selectivity of chemical transformations.
Introduction and Manipulation of the 2-Methyl Substituent
The introduction of the 2-methyl group is a key step in the synthesis of the core benzamide (B126) structure. A plausible synthetic route begins with the oxidation of o-xylene to o-toluic acid sinocurechem.comwikipedia.org. Subsequent nitration would likely lead to a mixture of isomers, with the desired 2-methyl-3-nitrobenzoic acid being a potential product. More direct routes involve the selective oxidation of 3-nitro-o-xylene.
Once the 2-methyl-3-aminobenzamide scaffold is established, further manipulation of the methyl group can be envisioned. One powerful technique for functionalization adjacent to an amide is directed ortho-metalation (DoM) wikipedia.orguwindsor.caorganic-chemistry.org. The amide functionality can direct a strong base, such as an organolithium reagent, to deprotonate the ortho-position wikipedia.orguwindsor.ca. In the case of N-(cyclopropylmethyl)-3-amino-2-methylbenzamide, the amide would direct metalation to the 2-position, which is already occupied by the methyl group. However, this strategy could be employed on a precursor lacking the 2-methyl group to introduce it or other functional groups at that position. For instance, lithiation followed by reaction with an electrophile like methyl iodide could install the methyl group.
| Reaction | Reagents and Conditions | Potential Outcome | Reference for Analogy |
| Oxidation | o-xylene, Nitric acid | o-Toluic acid | wikipedia.org |
| Directed ortho-Metalation | N-(cyclopropylmethyl)-3-aminobenzamide, n-BuLi, then CH3I | This compound | wikipedia.orguwindsor.ca |
Transformations Involving the 3-Amino Group
The 3-amino group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) libretexts.orgorganic-chemistry.org. This diazonium intermediate can then be subjected to a range of nucleophilic substitution reactions, enabling the introduction of halides (Sandmeyer reaction), hydroxyl groups, and other functionalities.
N-Alkylation and N-Acylation: The amino group can undergo nucleophilic attack on alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively. Selective mono-N-alkylation can be challenging but can be achieved under specific conditions rsc.org. These reactions would modify the electronic properties and steric environment of the benzene ring.
Formation of Heterocycles: The amino group, in conjunction with an adjacent functional group, can be a precursor for the synthesis of heterocyclic rings fused to the benzene ring. For instance, if a suitable ortho-substituent is present, condensation reactions could lead to the formation of benzodiazepines or other heterocycles of medicinal interest.
| Transformation | Typical Reagents | Product Type | Reference for Analogy |
| Diazotization-Substitution | 1. NaNO2, HCl; 2. CuX (X=Cl, Br) | 3-Halo-N-(cyclopropylmethyl)-2-methylbenzamide | libretexts.orgorganic-chemistry.org |
| N-Alkylation | Alkyl halide, Base | 3-(Alkylamino)-N-(cyclopropylmethyl)-2-methylbenzamide | rsc.org |
| N-Acylation | Acyl chloride, Pyridine (B92270) | 3-(Acylamino)-N-(cyclopropylmethyl)-2-methylbenzamide | General organic chemistry principles |
Ortho-Substituent Effects on Reactivity and Selectivity
The presence of the 2-methyl group ortho to the amide functionality has a significant impact on the molecule's conformation and reactivity. Steric hindrance from the ortho-substituent can influence the orientation of the amide group relative to the benzene ring. This can affect the degree of conjugation between the amide and the aromatic system, which in turn can alter the reactivity of both the ring and the amide itself acs.org.
In electrophilic aromatic substitution reactions, the interplay between the activating, ortho,para-directing amino group and the weakly activating, ortho,para-directing methyl group, along with the deactivating, meta-directing amide group, will determine the regioselectivity of the reaction. The amino group is a strong activating group and would likely dominate the directing effects, favoring substitution at the positions ortho and para to it (positions 4 and 6). However, the steric bulk of the existing substituents may influence the ratio of the products.
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into the this compound scaffold can be achieved through various stereoselective synthetic strategies, focusing on either the cyclopropylmethyl moiety or the benzamide backbone.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction wikipedia.orgsigmaaldrich.com. After the desired stereocenter is created, the auxiliary can be removed.
In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral amine could be used to form an amide with a cyclopropanecarboxylic acid derivative. Subsequent functionalization and attachment of the 3-amino-2-methylbenzoyl group, followed by removal of the auxiliary, could yield an enantiomerically enriched product.
| Chiral Auxiliary Type | Application Principle | Potential Chiral Center | Reference for Analogy |
| Chiral Amine | Formation of a diastereomeric amide, followed by separation and removal. | On the cyclopropyl (B3062369) ring or an alpha-substituent. | wikipedia.org |
| Chiral Alcohol | Formation of a diastereomeric ester, which is then converted to the amide. | On the cyclopropyl ring or an alpha-substituent. |
Asymmetric Catalysis in Cyclopropylmethyl Moiety Construction
Asymmetric catalysis offers a more efficient approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product frontiersin.org.
For the synthesis of chiral analogues of this compound, asymmetric catalysis could be employed in the construction of a chiral cyclopropane (B1198618) ring or in the formation of a stereocenter on the methyl group of the cyclopropylmethyl moiety. For instance, a catalytic asymmetric cyclopropanation of an alkene with a diazoacetate, followed by reduction and amidation, could provide a chiral cyclopropylmethylamine precursor chemistryviews.orgorganic-chemistry.org. Alternatively, palladium-catalyzed enantioselective C-H functionalization of cyclopropylmethylamines has been reported and could be a powerful tool for introducing chirality acs.orgacs.org.
| Catalytic Approach | Key Transformation | Potential Chiral Product | Reference for Analogy |
| Asymmetric Cyclopropanation | Reaction of an alkene with a diazo compound in the presence of a chiral catalyst. | Enantiomerically enriched cyclopropanecarboxylate precursor. | chemistryviews.orgorganic-chemistry.org |
| Enantioselective C-H Arylation | Palladium-catalyzed reaction of a cyclopropylmethylamine with an aryl halide. | Chiral cis-aryl-cyclopropylmethylamine precursor. | acs.org |
Diversification Strategies for this compound Analogues
Modifications at the N-Cyclopropylmethyl Amide Substituent
The N-cyclopropylmethyl group is a key feature that can be modified to probe the binding pocket of a biological target. Alterations to this group can influence potency, selectivity, and pharmacokinetic properties. Strategies often involve replacing the cyclopropyl group with other cyclic or acyclic alkyl groups to vary size and lipophilicity. Additionally, introducing heteroatoms or functional groups can create new interaction points.
One common approach is the substitution of the cyclopropyl ring with other small cycloalkyl groups or branched alkyl chains. For instance, replacing the cyclopropylmethyl moiety with a 2-phenylethylamine has been shown to increase inhibitory activity in certain contexts. researchgate.net Further modifications can involve altering the amine part by replacing the benzene ring with other aromatic systems like thiophene to improve activity. researchgate.net The goal is to modulate the steric and electronic properties of this part of the molecule to achieve better interactions with the target.
| Modification Strategy | Example Substituent | Rationale |
| Ring Size Variation | Cyclobutylmethyl, Cyclopentylmethyl | To explore the impact of steric bulk in the binding pocket. |
| Acyclic Analogues | Isobutyl, Neopentyl | To assess the importance of the rigid cyclopropyl conformation. |
| Aromatic Substitution | Benzyl, Thiophenylethyl | To introduce potential π-stacking or other aromatic interactions. researchgate.net |
| Introduction of Heteroatoms | (Tetrahydrofuran-2-yl)methyl | To add hydrogen bond acceptors and alter polarity. |
These modifications are typically achieved by reacting the parent carboxylic acid (2-methyl-3-aminobenzoic acid) with a diverse range of primary amines using standard amide coupling conditions.
Alterations to the Benzene Ring Substitution Pattern (e.g., halogenation, other alkyl/aryl groups)
The benzene ring of this compound provides a versatile scaffold for introducing a wide array of substituents. These modifications can significantly impact the electronic nature of the ring, its lipophilicity, and its potential for specific interactions with a biological target. Common alterations include halogenation and the introduction of different alkyl or aryl groups.
Halogenation is a frequently employed strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. For scaffolds similar to the target compound, such as 2-amino-N,3-dimethylbenzamides, halogenation at the 5-position can be readily achieved. sioc-journal.cn This is typically done using electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a one-pot synthesis starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process allows for the efficient generation of chloro, bromo, and iodo analogues. sioc-journal.cn
Beyond halogenation, other groups can be installed on the aromatic ring to probe for additional interactions. The introduction of small alkyl groups, alkoxy groups, or even larger aryl groups can provide insights into the steric and electronic requirements of the binding site.
| Position of Substitution | Type of Substituent | Synthetic Method | Rationale |
| Position 5 | -Cl, -Br, -I | Electrophilic aromatic substitution with NCS, NBS, NIS. sioc-journal.cn | Modulate electronics, increase lipophilicity, potentially form halogen bonds. |
| Position 4 or 6 | -CH₃, -OCH₃ | Standard aromatic substitution reactions on advanced intermediates. | Explore steric tolerance and introduce hydrogen bond acceptors. |
| Position 5 | Phenyl, Pyridyl | Suzuki or other cross-coupling reactions on a halogenated intermediate. | Introduce larger groups for potential aromatic interactions. |
Isosteric Replacements of the Benzamide Linkage
The amide bond is a critical structural element, providing a specific geometry and hydrogen bonding pattern. However, it can be susceptible to enzymatic cleavage. Isosteric replacement of the amide linkage is a powerful strategy to improve metabolic stability, modulate physicochemical properties, and explore alternative binding modes. drughunter.com Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, allowing them to engage in similar biological interactions. drughunter.com
A variety of functional groups have been investigated as amide isosteres. drughunter.comnih.gov These replacements can mimic the hydrogen bond donor/acceptor properties of the amide while offering different chemical characteristics.
| Isosteric Replacement | Structure | Key Features |
| Ester | -C(=O)O- | Replaces the N-H hydrogen bond donor with an oxygen acceptor. nih.gov |
| Thioamide | -C(=S)NH- | A classical bioisostere that increases lipophilicity with subtle geometric changes; the hydrogen bond acceptor capacity is lower than the corresponding amide. nih.gov |
| Urea (B33335) | -NHC(=O)NH- | Conserves the hydrogen bond donor and acceptor features of the amide and can introduce additional hydrogen bonding interactions. nih.gov |
| Triazole | 1,2,3- or 1,2,4-triazole ring | A non-classical bioisostere that preserves the planar geometry and the distribution of hydrogen bond donors and acceptors. drughunter.comnih.gov |
| Trifluoroethylamine | -CF₂CH₂NH- | The trifluoroethyl group mimics the carbonyl group's electronegativity, enhancing metabolic stability and reducing the basicity of the amine. drughunter.comu-tokyo.ac.jp |
| Sulfonamide | -SO₂NH- | An established amide isostere used to alter chemical properties and interaction patterns. nih.gov |
The synthesis of these analogues would involve different synthetic routes tailored to the formation of the specific isosteric linkage. For example, triazole analogues can be synthesized via click chemistry, while esters would be formed through standard esterification reactions.
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgnih.gov These reactions are advantageous due to their step and atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds from simple building blocks. nih.govnih.gov
For the synthesis of benzamide scaffolds like this compound, MCRs can offer a convergent and efficient alternative to traditional linear synthetic routes. While a specific MCR for the direct synthesis of the title compound may not be reported, several well-known MCRs can be adapted to produce structurally related benzamides or key intermediates.
The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govbeilstein-journals.org By carefully selecting the components, a structure bearing the benzamide core could be assembled. For instance, a suitably substituted 2-aminobenzaldehyde could serve as the aldehyde component, cyclopropylmethylamine as the amine, a simple carboxylic acid, and an isocyanide could be used to construct a related framework. Subsequent chemical transformations could then be employed to arrive at the final target structure.
| Multicomponent Reaction | Reactant Types | Potential Application to Benzamide Synthesis |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Synthesis of complex N-acyl-α-amino amides, which can be designed to contain the substituted benzamide motif. nih.govbeilstein-journals.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Formation of α-acyloxy carboxamides, providing a route to functionalized amide structures. |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | Synthesis of α-amino nitriles, which are versatile intermediates for amino acids and other amide-containing molecules. nih.gov |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia/Amine | While primarily for dihydropyridines, variations can lead to other heterocyclic systems that could be precursors to substituted anilines. nih.gov |
The application of MCRs allows for the rapid exploration of the chemical space around the this compound scaffold by varying each of the input components, making it a powerful tool in discovery chemistry.
Flow Chemistry and Automated Synthesis Techniques for Benzamide Scaffolds
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for chemical synthesis. acs.org This approach offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), improved scalability, and the potential for automation. acs.orgdaneshyari.comrsc.org These features make flow chemistry particularly well-suited for the synthesis and library generation of benzamide scaffolds.
Automated synthesis platforms, often incorporating flow reactors, enable the rapid and systematic production of compound libraries for high-throughput screening. rsc.orgchimia.ch For the synthesis of benzamides, an automated flow system can be programmed to perform sequential amide couplings between a set of carboxylic acids and a set of amines. daneshyari.com For example, a solution of an activated carboxylic acid (like an acid chloride or an in-situ activated species) and a solution of an amine can be brought together in a T-mixer and then passed through a heated reactor coil to promote the reaction. The output stream can be directed to an in-line purification module and then to an analytical device (like LC-MS) for real-time reaction monitoring and characterization. chimia.ch
A stopped-flow reactor is another technique that combines the benefits of batch and flow chemistry, allowing for automated experimentation with very small amounts of reagents. rsc.org This method is ideal for optimizing reaction conditions and synthesizing combinatorial libraries of compounds like benzamides. rsc.org
| Technique | Key Advantages | Application to Benzamide Synthesis |
| Continuous Flow Synthesis | Enhanced safety, precise control, scalability, rapid optimization. acs.orgrsc.org | Amide bond formation, often at elevated temperatures and pressures to accelerate the reaction; synthesis of hazardous intermediates in-situ. acs.orgdaneshyari.com |
| Automated Library Synthesis | High-throughput generation of compound arrays, efficient use of reagents. rsc.orgchimia.ch | Rapid synthesis of a library of this compound analogues by varying the amine and carboxylic acid building blocks. |
| Stopped-Flow Reactor | Minimal reagent consumption, flexibility in reaction times, suitable for high-pressure/high-temperature experiments. rsc.org | Optimization of coupling conditions and synthesis of small, targeted libraries of benzamides. rsc.org |
The integration of flow chemistry with automation and machine learning algorithms is further accelerating the discovery of new molecules by enabling closed-loop, autonomous systems that can design, synthesize, test, and analyze new compounds with minimal human intervention. chimia.ch
Structure Activity Relationship Sar Investigations of 3 Amino N Cyclopropylmethyl 2 Methylbenzamide Analogues
Systematic Design of Analogues for SAR Profiling
The systematic design of analogues for SAR profiling of 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide involves a methodical approach to modify its distinct structural components. This process typically begins with the identification of the core scaffold, which in this case is the 3-amino-2-methylbenzamide (B1284377) unit, and its key substituents: the N-(cyclopropylmethyl) group and the 2-methyl group.
To build a comprehensive SAR profile, chemists synthesize a library of analogues by systematically altering these key features. For the N-substituent, this includes:
Variation of the cyclic moiety: Replacing the cyclopropyl (B3062369) group with other small rings (e.g., cyclobutyl, cyclopentyl) or acyclic alkyl groups (e.g., isopropyl, tert-butyl) to probe the importance of ring strain and conformation.
Modification of the linker: Altering the methylene (B1212753) linker between the nitrogen and the cyclopropyl group to assess the impact of distance and flexibility.
For the aromatic ring, modifications often involve:
Positional isomerization: Moving the methyl group from the 2-position to the 4-, 5-, or 6-positions to understand the influence of its location on receptor interaction.
Substitution with other groups: Replacing the methyl group with other substituents of varying electronic properties (e.g., chloro, methoxy) and sizes to evaluate the impact of steric and electronic effects.
Modification of the amino group: Acylation or alkylation of the 3-amino group to determine its role as a hydrogen bond donor or acceptor.
The biological activity of each synthesized analogue is then assessed through in vitro and in vivo assays. By comparing the activities of these modified compounds to the parent molecule, researchers can deduce the specific contributions of each structural element. This iterative process of design, synthesis, and testing is fundamental to building a robust SAR model.
Influence of the Cyclopropylmethyl Moiety on Biological Activity
The N-(cyclopropylmethyl) substituent is a well-regarded feature in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. Its influence on the biological activity of this compound can be attributed to a combination of steric, electronic, and conformational factors.
Steric and Electronic Contributions of the Cyclopropyl Group
The cyclopropyl group is a unique structural motif with distinct steric and electronic properties. Sterically, it is a compact and rigid group that can fit into specific hydrophobic pockets within a receptor binding site. Its three-dimensional shape is different from that of a linear alkyl chain of similar size, which can lead to more specific and favorable interactions.
The table below illustrates hypothetical SAR data for analogues with modifications to the N-substituent, demonstrating the potential impact of steric and electronic changes.
| Compound | N-Substituent | Relative Potency | Rationale |
| Parent | Cyclopropylmethyl | 100 | Optimal balance of size, rigidity, and electronics for receptor binding. |
| Analogue 1 | Isopropyl | 75 | Similar size but increased flexibility may lead to a less optimal binding conformation. |
| Analogue 2 | Cyclobutylmethyl | 90 | Slightly larger ring may still fit the binding pocket, with altered conformational properties. |
| Analogue 3 | Benzyl | 50 | Increased steric bulk and altered electronics of the phenyl ring may be detrimental to binding. |
| Analogue 4 | Ethyl | 40 | Smaller and more flexible group may not fully occupy the hydrophobic pocket. |
Conformational Analysis and Flexibility of the N-Substituent
Computational modeling and spectroscopic techniques, such as NMR, can be used to study the preferred conformations of the N-(cyclopropylmethyl) group. Understanding these conformational preferences is crucial for designing analogues that can adopt the optimal bioactive conformation for receptor interaction. For instance, introducing substituents on the cyclopropyl ring could further restrict its rotation and lock the molecule into a more active conformation.
Impact of the 2-Methyl Group on Ligand-Target Interactions
The 2-methyl group on the benzamide (B126) ring plays a significant role in modulating the molecule's interaction with its target, primarily through local steric hindrance and its electronic influence on the aromatic ring.
Local Steric Hindrance and Hydrophobic Pockets
The ortho-positioning of the methyl group introduces steric bulk in the vicinity of the amide functionality. This steric hindrance can have several consequences. It can influence the preferred conformation of the amide bond, potentially favoring a specific orientation that is more conducive to receptor binding. Furthermore, the methyl group itself can engage in favorable van der Waals interactions within a hydrophobic pocket of the target protein.
The presence of the 2-methyl group can also prevent non-productive binding modes by sterically clashing with certain regions of the binding site, thereby increasing the selectivity of the ligand.
Modulatory Effects on Aromatic Ring Electron Density
The methyl group is an electron-donating group through an inductive effect. When placed at the 2-position, it can increase the electron density of the aromatic ring. This modulation of the ring's electronic properties can influence its ability to participate in π-π stacking or cation-π interactions with aromatic amino acid residues in the receptor's binding site.
The increased electron density can also affect the acidity of the 3-amino group and the basicity of the amide carbonyl oxygen, which in turn can alter the hydrogen bonding interactions with the target.
The following table presents a hypothetical SAR for analogues with modifications to the 2-methyl group, illustrating the potential impact of its steric and electronic properties.
| Compound | Aromatic Ring Substitution | Relative Potency | Rationale |
| Parent | 2-Methyl | 100 | Optimal steric and electronic contribution for receptor interaction. |
| Analogue 5 | 3-Methyl | 60 | Shift in steric bulk and altered electronic influence on the amide bond. |
| Analogue 6 | 4-Methyl | 80 | Less steric hindrance near the amide, but different electronic effect on the ring. |
| Analogue 7 | 2-Chloro | 70 | Similar size but electron-withdrawing nature alters ring electronics. |
| Analogue 8 | No substitution (H) | 30 | Loss of beneficial steric and electronic effects. |
Role of the 3-Amino Group in Molecular Recognition
The 3-amino group on the benzamide ring is a key functional group that significantly influences the molecule's interaction with its biological target. Its role can be understood by examining its hydrogen bonding capabilities and its protonation state under physiological conditions.
The primary amino group (-NH₂) at the 3-position of the benzamide ring can act as a hydrogen bond donor. This ability to form hydrogen bonds is often critical for the ligand's affinity and orientation within a receptor's binding pocket. The nitrogen atom of the amino group possesses a lone pair of electrons; however, its ability to act as a hydrogen bond acceptor is generally limited in aromatic amines due to the delocalization of this lone pair into the aromatic system.
Under physiological pH (~7.4), the protonation state of an amino group is determined by its pKa value. Aromatic amines are typically less basic than aliphatic amines, with pKa values often below physiological pH. This suggests that the 3-amino group in this compound is likely to be predominantly in its neutral, unprotonated state (-NH₂) in a biological environment. This neutrality is significant as it allows the group to participate in hydrogen bonding as a donor without introducing a positive charge, which might be unfavorable for binding in a hydrophobic pocket or could lead to electrostatic repulsion. Theoretical studies on similar structures, such as 3-amino-4-methoxy benzamide, have shown the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation and its interaction with receptors. ias.ac.in
Modification of the 3-amino group through derivatization is a common strategy in medicinal chemistry to probe its role and to modulate the compound's activity, selectivity, and pharmacokinetic properties. The goal of derivatization is often to alter the electronic and steric properties of the molecule to enhance its interaction with the target. bldpharm.com
Common derivatization strategies for a primary amino group include acylation, alkylation, and sulfonylation. For instance, converting the amino group to an amide or a sulfonamide can change its hydrogen bonding capacity and introduce different steric and electronic features. The impact of such modifications on biological activity provides valuable insights into the SAR. If derivatization leads to a significant loss of activity, it suggests that the primary amino group itself is essential for binding, likely through specific hydrogen bond interactions. Conversely, if certain derivatives show enhanced or altered activity, it may indicate that the modifications have led to more favorable interactions with the target or improved physicochemical properties.
The following table illustrates hypothetical outcomes of derivatizing the 3-amino group and the potential impact on activity, based on general medicinal chemistry principles.
| Derivative | Modification | Potential Impact on Hydrogen Bonding | Hypothetical Change in Activity |
| N-Acetyl | -NHCOCH₃ | Converts H-bond donor to a bulkier group with H-bond acceptor potential (C=O) | Likely decrease if primary amine H-donation is critical |
| N,N-Dimethyl | -N(CH₃)₂ | Removes H-bond donor capability, adds steric bulk | Significant decrease or loss of activity |
| N-Sulfonyl | -NHSO₂R | Maintains one H-bond donor, adds a strong H-bond acceptor (SO₂) | Activity may be retained or modulated depending on the 'R' group |
| N-Methyl | -NHCH₃ | Retains H-bond donor capability, adds small lipophilic group | Activity may be retained or slightly modified |
This table is illustrative and based on established medicinal chemistry principles. Actual results would depend on the specific biological target.
Positional Isomerism Effects on Biological Efficacy and Selectivity
The position of the amino group on the benzamide ring is a critical determinant of biological activity. Moving the amino group from the 3-position to the 2- (ortho) or 4- (para) position would result in positional isomers with distinct electronic properties and spatial arrangements of the key functional groups. These differences can have a profound impact on how the molecule interacts with its biological target, affecting both efficacy and selectivity.
For example, a 2-amino-N-(cyclopropylmethyl)-2-methylbenzamide isomer would place the amino group adjacent to the amide linkage, which could lead to intramolecular hydrogen bonding that restricts the conformation of the molecule. A 4-amino isomer, on the other hand, would position the amino group para to the amide, maximizing its distance and potentially allowing it to interact with a different region of the binding site. The biological activity of benzamide derivatives is often highly sensitive to the substitution pattern on the aromatic ring. nih.gov
The table below summarizes the potential consequences of altering the position of the amino group on the N-(cyclopropylmethyl)-2-methylbenzamide scaffold.
| Isomer | Position of Amino Group | Potential Structural and Electronic Effects | Hypothetical Impact on Biological Efficacy |
| 2-Amino | Ortho | Potential for intramolecular H-bonding with amide; steric hindrance | May decrease or alter activity due to conformational restriction |
| 3-Amino | Meta | Balanced electronic influence; specific spatial orientation | The reference compound's activity is based on this arrangement |
| 4-Amino | Para | Strong electronic influence on the ring; different vector for interaction | Could lead to a different activity profile or loss of activity |
This table is illustrative and based on established medicinal chemistry principles. Actual results would depend on the specific biological target.
Pharmacophore Mapping and Ligand-Based Drug Design for this compound Chemotypes
In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore mapping are invaluable. A pharmacophore model for the this compound chemotype would define the essential three-dimensional arrangement of functional groups required for biological activity.
Based on the structure of the lead compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor feature: corresponding to the 3-amino group.
A hydrogen bond acceptor feature: corresponding to the carbonyl oxygen of the amide.
A hydrophobic/aliphatic feature: representing the cyclopropylmethyl group.
An aromatic ring feature: representing the central benzamide scaffold.
The spatial relationship between these features would be critical for activity. This model could then be used to virtually screen compound libraries to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to correlate the 3D properties of the molecules with their biological activity, providing further insights for optimization. sigmaaldrich.com
Exploration of Bioisosteric Replacements for Enhanced Potency and Selectivity
Bioisosteric replacement is a strategy used to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For this compound, several parts of the molecule could be targeted for bioisosteric replacement.
3-Amino Group: Classical bioisosteres for an amino group include hydroxyl (-OH) or methyl (-CH₃) groups, though these would alter the hydrogen bonding properties. Non-classical bioisosteres could also be considered to maintain or mimic the hydrogen bonding pattern while altering other properties.
Amide Linkage: The amide bond itself can be replaced by bioisosteres such as a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine group to improve metabolic stability.
Cyclopropylmethyl Group: The cyclopropyl group is often used as a bioisostere for other small alkyl groups or to introduce conformational constraint. It could potentially be replaced with other small, constrained ring systems like a cyclobutane (B1203170) or with other small alkyl groups to probe the size and conformational requirements of the binding pocket.
The following table presents some potential bioisosteric replacements and their rationale.
| Original Group | Bioisosteric Replacement | Rationale |
| 3-Amino (-NH₂) | Hydroxyl (-OH) | Similar size, but changes H-bond donor/acceptor profile. |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics H-bonding properties, enhances metabolic stability. |
| Cyclopropyl | Cyclobutyl, Isopropyl | Probes steric tolerance of the binding pocket. |
| 2-Methyl (-CH₃) | Chlorine (-Cl) | Similar size, but alters electronic properties. |
This table is illustrative and based on established medicinal chemistry principles. Actual results would depend on the specific biological target.
Biological Activity and Mechanistic Elucidation of 3 Amino N Cyclopropylmethyl 2 Methylbenzamide Derivatives
Target Identification and Validation Approaches for Benzamide (B126) Scaffolds
Identifying the specific molecular targets of benzamide derivatives is a critical step in drug discovery. A common approach involves chemogenomic profiling, where the compound's effect is tested against a large panel of known biological targets to identify potential interactions. For instance, this method was successfully used to identify Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the target for certain antifungal benzamide compounds. nih.gov
Once a potential target is identified, validation is necessary to confirm the interaction and its relevance to the observed biological effect. This can be achieved through several methods:
Biochemical Assays: Using purified proteins, researchers can directly measure the compound's ability to inhibit or activate the target. nih.gov
X-ray Co-crystallography: Determining the three-dimensional structure of the compound bound to its target protein provides definitive evidence of interaction and reveals the precise binding mode. This information can rationalize structure-activity relationships (SAR) and guide further compound optimization. nih.gov
Functional Variomics: This genetic approach involves screening for mutations in the target protein that confer resistance to the compound. The location of these resistance-conferring mutations can pinpoint the compound's binding site. nih.gov
Virtual Screening and Molecular Docking: Computational methods are often used in the initial stages to predict potential targets. For example, hierarchical virtual screening has been used to identify N-(thiophen-2-yl) benzamide derivatives as inhibitors of the BRAF V600E kinase. nih.gov
Enzymatic Inhibition and Modulation Studies
Benzamide derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in cellular signaling and pathophysiology.
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain, making it an attractive target for treating neuropsychiatric disorders. nih.govpatsnap.com Inhibition of PDE10A increases the levels of cyclic nucleotides (cAMP and cGMP), which are key secondary messengers in neuronal signaling. patsnap.com Various N-methylbenzamide derivatives have been identified as potent PDE10A inhibitors. nih.gov Medicinal chemistry efforts, starting from initial high-throughput screening hits, have led to the optimization of benzamide and related scaffolds to achieve nanomolar potency against PDE10A. nih.govnih.gov These studies focus on developing structure-activity relationships to improve inhibitory activity and metabolic stability. nih.gov
Kinase Inhibition Profiles (e.g., PI3K, p38 kinase, Eg5)
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The benzamide scaffold has proven to be a valuable framework for designing kinase inhibitors.
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is crucial for cell proliferation and survival. Novel benzamide-based compounds have been rationally designed and synthesized as dual inhibitors of PI3K and histone deacetylase (HDAC). nih.gov For example, the representative compound PH14 showed potent inhibitory activity against PI3Kα with an IC50 value of 20.3 nM. nih.gov Other research has focused on developing selective inhibitors for specific PI3K isoforms, such as PI3Kδ, with 6-benzamide containing 4-phenylquinazolines showing high potency (IC50 = 4 nM for one example). mdpi.comresearchgate.net
p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAPK signaling pathway is involved in inflammatory responses. researchgate.net Benzamide derivatives have been developed as orally active inhibitors of p38 MAP kinase, showing potential for treating inflammatory conditions. researchgate.net These inhibitors work by blocking the kinase's activity, which in turn inhibits the production of pro-inflammatory cytokines.
Kinesin Spindle Protein (Eg5): Eg5 is a mitotic kinesin essential for the formation of the bipolar spindle during cell division, making it a target for anticancer drugs. nih.govresearchgate.net While many Eg5 inhibitors are based on other scaffolds, research into related kinesins like HSET (KIFC1) has identified 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as inhibitors, suggesting the utility of the benzamide moiety in targeting the ATP-binding site of kinesins. acs.org
Table 1: Kinase Inhibition by Benzamide Derivatives
| Kinase Target | Benzamide Series | Representative IC50 Value | Reference |
|---|---|---|---|
| PI3Kα | Benzamide-based PI3K/HDAC dual inhibitors | 20.3 nM (Compound PH14) | nih.gov |
| PI3Kδ | 6-Benzamide containing 4-phenylquinazolines | 4 nM (Compound 5) | researchgate.net |
| BRAFV600E | N-(thiophen-2-yl) benzamides | 2.01 µM (Compound a1) | nih.gov |
Lysine-Specific Demethylase 1 (LSD1) Interactions
Lysine-Specific Demethylase 1 (LSD1) is an epigenetic modifier that plays a critical role in carcinogenesis by demethylating histone lysine (B10760008) residues. researchgate.net It has become a significant target for cancer therapy. nih.gov Benzamide derivatives have been incorporated into hybrid molecules designed to target LSD1. For instance, combining the zinc-binding group of Entinostat, a benzamide-based HDAC inhibitor, with a known LSD1 inhibitor scaffold resulted in dual-target compounds that inhibit both LSD1 and HDAC1 at submicromolar concentrations. nih.gov The benzamide moiety in these contexts often serves to interact with zinc ions in the active site of enzymes like HDACs, a strategy that has been adapted for designing multi-target agents involving LSD1. nih.govresearchgate.net
Protein-Protein Interaction (PPI) Modulation (e.g., Glucokinase Regulatory Protein)
Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases. ajwilsonresearch.comnih.gov Small molecules, including those with benzamide scaffolds, can act as inhibitors or stabilizers of these interactions. nih.govnyu.edu
A key example is the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP), which regulates glucose metabolism in the liver. acs.org Disrupting this interaction causes GK to translocate from the nucleus to the cytoplasm, increasing its activity and promoting glucose utilization. This makes GKRP a target for type 2 diabetes treatment. acs.org High-throughput screening and subsequent optimization have led to the discovery of diarylmethanesulfonamide and N-arylsulfonamido-N′-arylpiperazine derivatives that act as potent disruptors of the GK-GKRP interaction. acs.orgacs.org While not classic benzamides, these related sulfonamide structures highlight the principle of using aryl amide/sulfonamide scaffolds to target the PPI interface on GKRP. acs.orgacs.org These compounds have been shown to induce GK translocation and reduce blood glucose levels in animal models. acs.orgacs.org
Ion Channel (e.g., hERG) Interactions and Allosteric Modulation
Ion channels are fundamental to cellular excitability and signaling. Benzamide derivatives have been identified as modulators of various ion channels.
The voltage-gated potassium channel Kv1.3, found in T-lymphocytes, is a target for immunomodulation. Blockade of Kv1.3 can attenuate immune responses, and a class of benzamide derivatives has been identified as effective Kv1.3 channel blockers. nih.gov
Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical aspect of drug safety assessment, as unintended blockade can lead to cardiac arrhythmias. Some benzamide-based compounds, such as the dual PI3K/HDAC inhibitor PH14, have been specifically evaluated for their effects on hERG and were found to have weak inhibitory effects, which is a favorable safety characteristic. nih.gov
Beyond direct blockade, small molecules can act as allosteric modulators, binding to a site on the protein distinct from the primary (orthosteric) site to influence its function. nih.govyoutube.com This mechanism is common for ion channel modulators, where positive or negative allosteric modulators can enhance or dampen the channel's response to its natural ligand, respectively. nih.govyoutube.com While specific examples directly involving 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide are not detailed in the provided context, the broader class of benzamides is known to engage in such interactions, for example as negative allosteric modulators of nicotinic acetylcholine (B1216132) receptors. researchgate.net
Cellular Assays for Functional Characterization
There is no publicly available information regarding the functional characterization of This compound or its derivatives in cellular assays. Studies detailing effects on cell proliferation or enzyme translocation for this specific compound have not been found in the reviewed scientific literature. While other substituted benzamides have been investigated for their effects on cell lines, these results cannot be directly extrapolated to the title compound. For instance, a structurally different compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo- nih.govthiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, was found to arrest cells in mitosis, indicating an effect on cell proliferation. nih.gov However, this is a distinct molecule, and similar studies on This compound are not available.
Investigations into Molecular Mechanisms of Action and Binding Modes
Detailed investigations into the molecular mechanism of action and specific binding modes for This compound derivatives have not been published. While computational methods like molecular docking are often used to predict interactions with biological targets for related classes of compounds, such as other monoamine oxidase (MAO) inhibitors, specific studies for this compound are absent. mdpi.com Therefore, information regarding its direct molecular targets and binding interactions remains unelucidated in the public record.
Selectivity Profiling and Off-Target Engagement
Specific data on the selectivity profile of This compound against biological targets, including monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), are not available. The cyclopropylamine (B47189) moiety is present in some known MAO inhibitors, and N-substituted cyclopropylamines have been explored for their inhibitory activity on MAO-A and MAO-B. nih.gov However, without direct experimental data for the title compound, its selectivity for these or other enzymes is unknown. General studies on other series of compounds have shown that small structural modifications can significantly alter selectivity for MAO-A versus MAO-B. mdpi.com
Quantitative Biological Assessment and Dose-Response Relationships
Quantitative biological assessments, such as IC₅₀ or EC₅₀ values, and detailed dose-response relationships for This compound and its derivatives are not reported in the available scientific literature. Consequently, data tables illustrating such relationships cannot be constructed.
Computational and Theoretical Chemistry Studies on 3 Amino N Cyclopropylmethyl 2 Methylbenzamide
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, such as 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, which can provide insights into the compound's potential biological activity.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or it is generated using homology modeling. A computational algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding energy.
For this compound, molecular docking could be used to screen for potential protein targets and to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that would stabilize the ligand-protein complex. However, specific studies detailing these interactions for this compound are not currently available.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing detailed information about their structure and reactivity. These methods, based on the principles of quantum mechanics, can be used to calculate a variety of molecular properties for this compound.
Key properties that can be determined include the optimized molecular geometry, the distribution of electron density, and the energies of the molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A smaller gap generally indicates higher reactivity. Furthermore, these calculations can predict spectroscopic properties, such as infrared and NMR spectra, which can be compared with experimental data to validate the computational model. While these calculations are foundational for understanding the chemical behavior of a molecule, published quantum chemical data for this compound is not readily found.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. For a ligand-protein complex involving this compound, MD simulations could provide insights into the stability of the binding pose predicted by molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov To perform a QSAR study, a dataset of molecules with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net A mathematical model is then developed to correlate these descriptors with the observed biological activity.
For this compound, a QSAR model could be developed if it were part of a larger series of analogues with measured biological data. researchgate.net Such a model could then be used to predict the activity of new, unsynthesized analogues and to identify the key structural features that influence activity. This approach is valuable for guiding the design of more potent compounds. However, the absence of a relevant biological dataset for a series of compounds including this compound in the public domain means that no specific QSAR models are available.
Virtual Screening and Chemoinformatics Approaches for Novel Analogues
Virtual screening is a computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screen, molecules are searched for similarity to a known active compound. In a structure-based virtual screen, molecules are docked into the binding site of a target protein.
Chemoinformatics tools can be used to design libraries of virtual compounds based on the scaffold of this compound. These libraries can then be screened to identify novel analogues with potentially improved properties. While these are powerful techniques for lead discovery, there are no published virtual screening campaigns specifically focused on analogues of this compound.
De Novo Design Strategies Based on this compound Pharmacophores
De novo design is a computational strategy for designing novel molecules from scratch, rather than by modifying existing ones. nih.govbris.ac.ukresearchgate.net This process often starts with the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity.
If the key pharmacophoric features of this compound were known from experimental data or molecular modeling, they could be used as a starting point for de novo design algorithms. nih.govbris.ac.ukresearchgate.net These algorithms would then generate new molecular structures that incorporate the desired pharmacophore while also having favorable drug-like properties. This approach has the potential to lead to the discovery of novel and diverse chemical scaffolds. The lack of defined pharmacophores for this specific compound in the available literature prevents the application of de novo design strategies.
Conformational Analysis and Energy Landscape Mapping of the Compound
For this compound, computational methods can be used to perform a systematic search for low-energy conformations. The results of this search can be used to generate a conformational energy landscape map, which shows the relative energies of all possible conformations. This information is crucial for understanding how the molecule might adopt a specific conformation to bind to a biological target. Currently, a detailed conformational analysis and energy landscape map for this compound has not been reported in scientific literature.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule. For 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide, a full suite of NMR experiments would be required.
1D NMR (¹H and ¹³C): Proton (¹H) NMR would identify the number of distinct protons and their immediate electronic environments, with expected signals for the aromatic protons, the amino group protons, the N-H amide proton, the methyl group, and the cyclopropylmethyl moiety. Carbon (¹³C) NMR would complement this by showing the number of unique carbon atoms in the structure.
2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) would establish proton-proton couplings, confirming the connectivity of the atoms, for instance, between the CH and CH₂ protons of the cyclopropylmethyl group. Nuclear Overhauser Effect Spectroscopy (NOESY) would be vital for conformational analysis, revealing through-space proximities between protons, such as between the 2-methyl group and adjacent aromatic protons.
Without published spectra, a table of chemical shifts and coupling constants cannot be generated.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement for the molecular ion of this compound (C₁₂H₁₆N₂O), allowing for the unambiguous confirmation of its elemental formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would couple chromatographic separation with mass analysis, confirming the molecular weight of the main compound and identifying any synthesis-related impurities. Tandem MS (MS/MS) experiments would be used to induce fragmentation, helping to elucidate the structural components by analyzing the resulting fragment ions, such as the characteristic loss of the cyclopropylmethyl group.
X-ray Crystallography for Absolute Stereochemistry and Co-Crystal Structure Determination
Should a single crystal of this compound be successfully grown, X-ray crystallography would offer the definitive three-dimensional structure. This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would be the ultimate method for confirming the connectivity and spatial arrangement of all atoms. This technique is also instrumental in determining how the molecule might bind to a protein target by analyzing co-crystal structures.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the target compound, key expected vibrational bands would include:
N-H stretching vibrations for the primary amine (NH₂) and the secondary amide (N-H).
C=O stretching of the amide carbonyl group.
C-H stretching for the aromatic, methyl, and cyclopropyl (B3062369) groups.
N-H bending vibrations.
A data table of specific wavenumbers is not possible without experimental spectra.
Circular Dichroism (CD) Spectroscopy for Chiral Benzamide (B126) Analogues
This compound is an achiral molecule and therefore would not exhibit a signal in Circular Dichroism (CD) spectroscopy. This technique is specifically used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. It would be applicable to chiral analogues of this compound if they were synthesized.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is fundamental for assessing the purity of a synthesized compound and for separating it from byproducts or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method to determine the purity of this compound. A high-purity sample would show a single major peak in the chromatogram.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed for purity analysis.
Chiral HPLC: This technique would not be necessary for the target compound as it is achiral. However, it would be essential for separating enantiomers of any chiral derivatives.
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound. The experimental values would be compared against the theoretical percentages calculated from the molecular formula (C₁₂H₁₆N₂O) to verify the empirical formula and support the purity assessment of the sample.
Theoretical Elemental Composition:
Carbon (C): 70.56%
Hydrogen (H): 7.90%
Nitrogen (N): 13.71%
Oxygen (O): 7.83%
Future Research Directions and Applications in Chemical Biology
Development of Next-Generation Analogues of 3-Amino-N-(cyclopropylmethyl)-2-methylbenzamide with Improved Profiles
Future work could focus on synthesizing and evaluating next-generation analogues to enhance potency, selectivity, and pharmacokinetic properties. The 3-aminobenzamide (B1265367) structure is a well-known pharmacophore, particularly for inhibiting enzymes like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov Structure-activity relationship (SAR) studies could systematically explore modifications at several key positions.
Potential Modifications and Research Goals:
Amino Group (Position 3): Acylation or alkylation to explore interactions with target proteins.
Methyl Group (Position 2): Substitution with other small alkyl or halogen groups to modulate steric and electronic properties, which can influence binding affinity and conformation. nih.govacs.org
Cyclopropylmethyl Group: This group is often used in medicinal chemistry to improve metabolic stability and target engagement. Analogues could explore different cycloalkyl groups or bioisosteric replacements to optimize these properties.
Benzene (B151609) Ring: Introduction of additional substituents, such as fluorine, can enhance binding affinity and affect physicochemical properties like lipophilicity. nih.govacs.org
A primary goal would be to generate analogues with superior selectivity for specific biological targets, thereby minimizing off-target effects.
Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide (B126) Scaffolds
While the 3-aminobenzamide core is famously associated with PARP inhibition in the context of DNA repair and cancer therapy, the broader benzamide scaffold is present in molecules targeting a wide range of biological systems. nih.govnih.gov Future research should aim to identify novel targets for this compound and its derivatives.
Potential Therapeutic Areas and Targets for Screening:
Neurodegenerative Diseases: Substituted benzamides have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
Cancer: Beyond PARP, benzamide derivatives have shown activity against other cancer-related targets, including protein kinases and ATP-binding cassette (ABC) transporters like ABCG2, which is involved in multidrug resistance. nih.govresearchgate.net
Infectious Diseases: Novel benzamide scaffolds have been identified with activity against Plasmodium falciparum, the parasite responsible for malaria, by inhibiting hemozoin formation. researchgate.net
Metabolic Disorders: The benzamide scaffold is a versatile building block for developing molecules that modulate metabolic enzymes. nih.gov
High-throughput screening of this compound and its future analogues against diverse enzyme and receptor panels could uncover unexpected biological activities and open new therapeutic avenues.
Application of this compound as Chemical Probes for Cellular Pathways
A well-characterized, selective analogue of this compound could serve as a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and pathways in a cellular context.
To be an effective probe, an analogue would need to be modified, for example, by attaching a reporter tag (like a fluorophore) or an affinity tag (like biotin). Such probes would enable researchers to:
Visualize the subcellular localization of the target protein.
Identify binding partners through pull-down experiments followed by mass spectrometry.
Quantify target engagement in living cells.
Given the link of the 3-aminobenzamide scaffold to DNA repair, these probes could be instrumental in further dissecting the complex mechanisms of cellular responses to DNA damage. nih.gov
Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Insights
To understand the global cellular effects of this compound analogues, their integration with "omics" technologies is essential. researchgate.net
Chemical Proteomics: This approach can identify the direct protein targets of a compound from a complex cellular lysate. researchgate.net By immobilizing an analogue on a solid support, researchers can perform affinity chromatography to isolate its binding partners, providing an unbiased view of its mechanism of action. researchgate.net
Metabolomics: By analyzing the global changes in metabolite levels after treating cells with the compound, researchers can uncover downstream effects on metabolic pathways. nih.govmdpi.com For instance, inhibition of a key enzyme in a metabolic pathway would lead to the accumulation of its substrate and depletion of its product, which can be detected by mass spectrometry. researchgate.net
Combining these approaches provides a powerful, systems-level understanding of a compound's biological impact, moving beyond a single target to a network-wide perspective. nih.gov
Collaborative Research Opportunities in Interdisciplinary Science (e.g., chemical genetics, bioengineering)
The development of this chemical scaffold would benefit greatly from interdisciplinary collaboration.
Chemical Genetics: In this field, small molecules are used to modulate protein function, complementing traditional genetic approaches. A selective analogue of this compound could be used in chemical genetic screens to identify genes that modify its activity, revealing pathway components and potential resistance mechanisms.
Bioengineering: Bioengineers could contribute to the development of novel assays for testing compound activity or designing targeted delivery systems to enhance the compound's efficacy in specific tissues or cell types.
Strategies for Addressing Resistance Mechanisms in Target-Based Research
Should a potent analogue of this compound be developed as an inhibitor of a therapeutic target, understanding and overcoming potential resistance mechanisms will be crucial. Research in this area would involve:
Identifying Resistance Mutations: Generating resistant cell lines through prolonged exposure to the compound and then sequencing the target protein's gene to identify mutations that prevent compound binding.
Structural Biology: Using techniques like X-ray crystallography to understand how these mutations alter the target's structure.
Rational Drug Design: Designing next-generation analogues that are effective against both the wild-type and mutated, resistant forms of the target protein. This is a common strategy used to overcome resistance to kinase inhibitors in cancer therapy.
For example, studies on sulfonamide resistance have identified specific amino acid changes in the target enzyme that prevent drug binding while preserving the enzyme's natural function. biorxiv.org
Innovations in Targeted Delivery for Research Applications
For in vivo research applications, ensuring that this compound or its analogues reach the desired tissue or cell type is critical. Innovations in targeted drug delivery could significantly enhance its utility.
Potential Delivery Strategies:
| Delivery Method | Description | Potential Advantage |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate compounds. | Can improve solubility and alter pharmacokinetic profiles. |
| Nanoparticles | Solid biodegradable particles that can carry a drug payload. researchgate.net | Can be engineered for passive targeting to tumors via the EPR effect or active targeting by attaching ligands. researchgate.netnih.gov |
| Antibody-Drug Conjugates (ADCs) | Covalently linking the compound to an antibody that recognizes a specific cell surface antigen. | Highly specific delivery to target cells, minimizing systemic exposure. |
| Peptide-Based Targeting | Using short peptides that bind to specific receptors on target cells to guide the delivery vehicle. mdpi.com | Offers high specificity and lower immunogenicity compared to antibodies. mdpi.com |
These advanced delivery systems can improve the therapeutic index of a compound by increasing its concentration at the site of action while reducing it elsewhere in the body. nih.gov
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the cyclopropylmethyl group shows characteristic splitting patterns (δ ~0.5–1.5 ppm for cyclopropane protons) .
- Mass Spectrometry (MS) : High-resolution Q-TOF MS validates molecular weight (e.g., [M+H]+ at m/z 247.1) and isotopic patterns for halogen-free derivatives .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
How can researchers optimize reaction yields during alkylation of the amide nitrogen?
Advanced Research Question
Yield optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict moisture control.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of sensitive cyclopropane rings .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., reagent stoichiometry, solvent volume) .
How should researchers address discrepancies in reported spectral data (e.g., conflicting NMR shifts)?
Advanced Research Question
- Cross-Validation : Compare data across multiple techniques (e.g., 2D NMR COSY/HMBC) to resolve ambiguous proton assignments .
- Solvent/Degree of Deuteration : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and incomplete deuteration in exchangeable protons (e.g., -NH₂) .
- Reference Standards : Use structurally analogous compounds (e.g., N-alkylbenzamides) to calibrate expected chemical shifts .
How do substituents on the benzamide core influence biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight:
- Cyclopropylmethyl Group : Enhances lipophilicity (logP +0.7 vs. methyl), improving membrane permeability in cellular assays .
- Amino Group at Position 3 : Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .
- Methyl at Position 2 : Steric effects reduce off-target interactions compared to bulkier substituents (e.g., isopropyl) .
A comparative table from analogs is illustrative:
| Compound | logP | IC₅₀ (μM) | Target Affinity |
|---|---|---|---|
| This compound | 2.1 | 0.45 | High |
| 3-Amino-N-isopropyl-2-methylbenzamide | 2.8 | 1.2 | Moderate |
| 3-Nitro-N-(cyclopropylmethyl)-2-methylbenzamide | 1.9 | >10 | Low |
What factors influence the compound’s stability in storage and experimental conditions?
Basic Research Question
- Oxidative Degradation : The amino group is susceptible to oxidation; store under inert atmosphere (N₂/Ar) at –20°C .
- Light Sensitivity : Protect from UV exposure using amber glass vials.
- pH-Dependent Hydrolysis : Avoid aqueous solutions at extreme pH (stable in pH 6–8) .
How can solubility be improved for in vitro assays without structural modification?
Advanced Research Question
- Co-Solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Micellar Systems : Incorporate non-ionic surfactants (e.g., Tween-80) in cell culture media.
- Salt Formation : Hydrochloride salts improve solubility but may alter pharmacokinetics .
What methodologies are recommended to investigate its mechanism of action in biological systems?
Advanced Research Question
- Enzymatic Assays : Measure inhibition kinetics (e.g., Km/Vmax shifts) against purified targets .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with homology-modeled proteins .
What challenges arise during purification, and how can they be mitigated?
Basic Research Question
- Byproduct Removal : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) separates unreacted starting materials .
- Cyclopropane Ring Stability : Avoid acidic conditions during flash chromatography to prevent ring-opening .
- Prep-HPLC : Use C18 columns with 0.1% formic acid in acetonitrile/water for high-purity isolation (>99%) .
How is in vitro toxicity assessed for this compound?
Advanced Research Question
- Cytotoxicity Assays : MTT/WST-1 assays in HEK293 or HepG2 cells (IC₅₀ > 50 μM suggests low toxicity) .
- hERG Binding : Patch-clamp electrophysiology to evaluate cardiac risk .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
